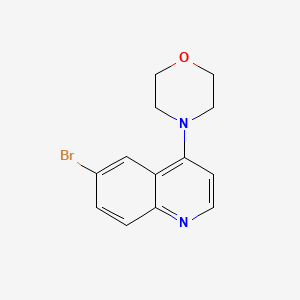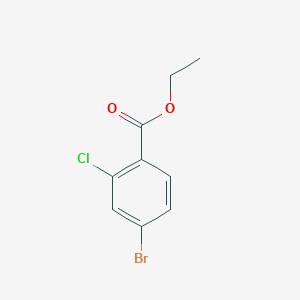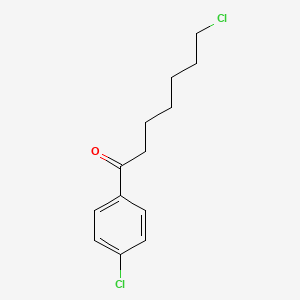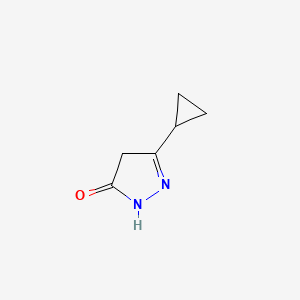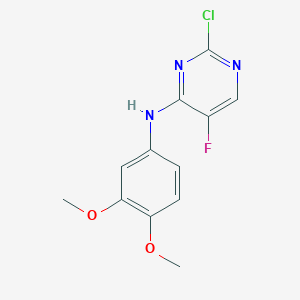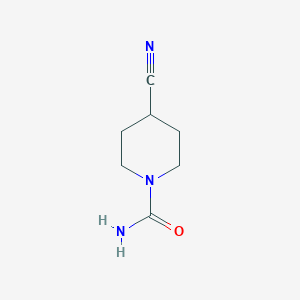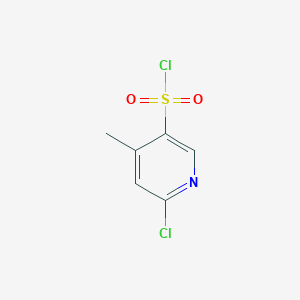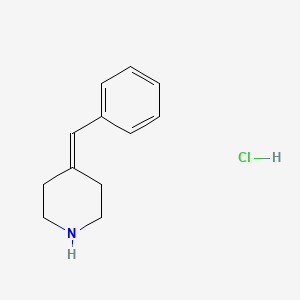
4-Benzylidenepiperidine hydrochloride
Descripción general
Descripción
4-Benzylidenepiperidine hydrochloride is a chemical compound with the molecular formula C12H16ClN . It has a molecular weight of 209.71 g/mol . The compound is also known by several synonyms, including this compound and 4- (phenylmethylidene)piperidine hydrochloride .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H . The Canonical SMILES string is C1CNCCC1=CC2=CC=CC=C2.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 209.0971272 g/mol . The topological polar surface area is 12 Ų .Aplicaciones Científicas De Investigación
Polyelectrolytes and Polymeric Properties
4-Benzylidenepiperidine hydrochloride exhibits properties relevant to the study of polyelectrolytes. Fuoss and Strauss (1948) explored poly-4-vinylpyridinium chloride, demonstrating its behavior as the salt of a weak base and its solubility in water. This research provides insights into the polymeric characteristics of related compounds, including this compound (Fuoss & Strauss, 1948).
Chemical Synthesis
The compound plays a role in the synthesis of various chemicals. For instance, Iimura, Mishima, and Sugimoto (1989) focused on synthesizing 1-Benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride as an acetylcholinesterase inhibitor (Iimura, Mishima, & Sugimoto, 1989). Additionally, Lan Zhi-yin (2004) developed a synthetic method for a similar compound, indicating its relevance in the creation of industrially significant chemicals (Lan Zhi-yin, 2004).
Chemoselective Transformations
Cheng et al. (2014) explored the Pd–C catalytic hydrodechlorination–hydrogenation of 4-acylpyridines, where this compound was a product. This showcases its application in chemoselective transformations (Cheng et al., 2014).
Pharmacological Studies
The compound has been investigated for potential pharmacological applications. Paudel et al. (2016) examined arylpiperazine-benzylpiperidines, which include structures similar to this compound, for their reuptake inhibitory activities. This suggests its potential role in neuropsychiatric and neurodegenerative disorder treatments (Paudel et al., 2016).
Analytical Chemistry
In the field of analytical chemistry, Oda et al. (1992) developed a method for the chiral separation of 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]-methylpiperidine hydrochloride enantiomers, illustrating its importance in chemical analysis (Oda et al., 1992).
Direcciones Futuras
Piperidine derivatives, which are structurally similar to 4-Benzylidenepiperidine hydrochloride, have seen recent advances in synthesis and pharmacological applications . These compounds have shown a wide range of bioactivities and have been used in the synthesis of various pharmaceuticals . Future research may explore the potential of this compound in similar applications.
Mecanismo De Acción
Target of Action
4-Benzylidenepiperidine hydrochloride primarily targets the monoamine neurotransmitters in the brain. It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . These neurotransmitters play crucial roles in regulating mood, attention, and bodily functions.
Mode of Action
The compound interacts with its targets by increasing the release of monoamines, particularly norepinephrine, in the brain . This increased release can lead to changes in neuronal signaling and neurotransmission, potentially influencing various physiological and psychological processes.
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed in the body, metabolized by liver enzymes, and excreted via the kidneys .
Propiedades
IUPAC Name |
4-benzylidenepiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHTYRZQRHFMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594917 | |
| Record name | 4-Benzylidenepiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164650-63-9 | |
| Record name | 4-Benzylidenepiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

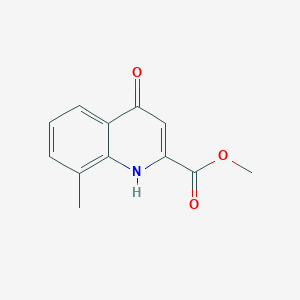
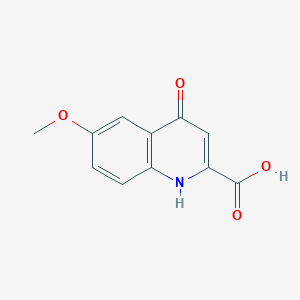
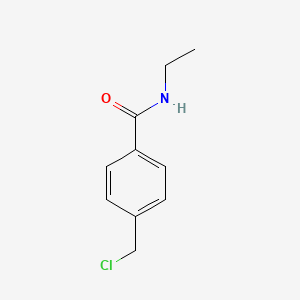
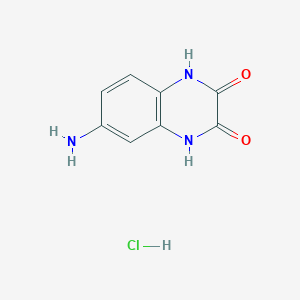
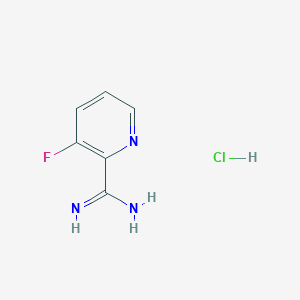
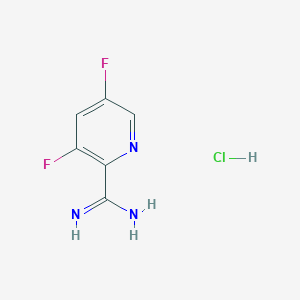
![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)
